molecular formula C11H13NO2 B051776 (1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate CAS No. 111634-91-4

(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B051776
M. Wt: 191.23 g/mol
InChI Key: ALBVRQVSYZDDKX-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate, also known as MADIC, is a chemical compound with potential therapeutic applications. It belongs to the class of indene carboxylates and has been the subject of extensive scientific research due to its unique properties.

Mechanism Of Action

The exact mechanism of action of (1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is not fully understood, but it is believed to act through the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has been shown to inhibit the activity of certain enzymes and transcription factors that play a role in these processes.

Biochemical And Physiological Effects

(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of (1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is its relatively simple synthesis method, which makes it accessible for laboratory experiments. However, its low solubility in water and limited stability under certain conditions can pose challenges in its use.

Future Directions

There are several potential future directions for research on (1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an immunomodulatory agent for the treatment of autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Conclusion:
In conclusion, (1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate ((1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate) is a promising chemical compound with potential therapeutic applications in various fields. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable subject of scientific research. Further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties for clinical use.

Synthesis Methods

(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with methylamine and subsequent reduction with lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been studied extensively for its potential therapeutic applications in various fields, including neurology, immunology, and oncology. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.

properties

CAS RN

111634-91-4

Product Name

(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9/h2-5,9-10H,6,12H2,1H3/t9-,10+/m1/s1

InChI Key

ALBVRQVSYZDDKX-ZJUUUORDSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](C2=CC=CC=C12)N

SMILES

COC(=O)C1CC(C2=CC=CC=C12)N

Canonical SMILES

COC(=O)C1CC(C2=CC=CC=C12)N

synonyms

1H-Indene-1-carboxylicacid,3-amino-2,3-dihydro-,methylester,(1R,3S)-rel-

Origin of Product

United States

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